molecular formula C19H19BF4N2O3 B2683836 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide CAS No. 1419221-60-5

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide

Cat. No.: B2683836
CAS No.: 1419221-60-5
M. Wt: 410.18
InChI Key: FTVCJSCKBANBQE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative and subsequent coupling reactions. One common synthetic route is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to achieve high yields and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The fluorine atom in the compound can be oxidized under specific conditions.

  • Reduction: : The trifluoromethyl group can be reduced to a methyl group.

  • Substitution: : The boronic acid derivative can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles like amines and alcohols, along with catalysts like palladium, are often employed.

Major Products Formed

  • Oxidation: : Fluorine can be converted to a fluorine-containing carboxylic acid.

  • Reduction: : The trifluoromethyl group can be reduced to a methyl group, resulting in a trifluoromethylated benzamide.

  • Substitution: : Various substituted benzamides can be formed depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study biological systems. Its fluorine and trifluoromethyl groups make it a valuable tool for fluorescence imaging and tracking biological processes.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its ability to undergo various chemical reactions makes it versatile for use in different industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The boronic acid derivative can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in its biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-pyridineboronic acid pinacol ester

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

The uniqueness of 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide lies in its combination of fluorine and trifluoromethyl groups, which provide enhanced chemical stability and reactivity compared to similar compounds. This makes it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BF4N2O3/c1-17(2)18(3,4)29-20(28-17)13-6-5-11(9-14(13)21)16(27)26-15-10-12(7-8-25-15)19(22,23)24/h5-10H,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVCJSCKBANBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3=NC=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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